molecular formula C6H4BF3O2 B1307773 2,3,6-Trifluorophenylboronic acid CAS No. 247564-71-2

2,3,6-Trifluorophenylboronic acid

Cat. No. B1307773
M. Wt: 175.9 g/mol
InChI Key: IWPDDRPLEKURGG-UHFFFAOYSA-N
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Description

2,3,6-Trifluorophenylboronic acid is a boronic acid derivative characterized by the presence of three fluorine atoms on the phenyl ring. While the provided papers do not directly discuss 2,3,6-trifluorophenylboronic acid, they do provide insights into the properties and reactivity of related trifluoromethylphenylboronic acids and other fluorinated boronic acid derivatives. These compounds are of interest due to their potential applications in organic synthesis, medicinal chemistry, and materials science.

Synthesis Analysis

The synthesis of trifluoromethylphenylboronic acids and their derivatives typically involves the use of boronic acids or boronate esters as key intermediates. For example, the synthesis of trans-2-(trifluoromethyl)cyclopropylboronic acid MIDA ester is achieved from vinylboronic acid MIDA ester and (trifluoromethyl)diazomethane in a single step . Additionally, Suzuki-Miyaura cross-coupling reactions are employed to functionalize benzophenones with arylboronic acids, demonstrating the versatility of boronic acids in organic synthesis .

Molecular Structure Analysis

The molecular and crystal structures of various fluorinated phenylboronic acids have been determined using single-crystal X-ray diffraction (XRD) methods. These studies reveal that the compounds often form hydrogen-bonded dimers with syn-anti conformation in the solid state . The CF3 substituent does not interact with the boronic moiety either as a hydrogen bond acceptor or a lone-electron pair donor . The introduction of fluorine atoms influences the acidity and the overall molecular geometry, which can affect the reactivity and stability of the compounds.

Chemical Reactions Analysis

Fluorinated phenylboronic acids participate in a variety of chemical reactions. For instance, they can act as catalysts in dehydrative amidation reactions between carboxylic acids and amines . They are also used in Pd-catalyzed functionalization reactions, where they can undergo trifluoroethylation and arylation . The presence of fluorine atoms can enhance the electrophilic nature of these compounds, making them suitable for such transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenylboronic acids are influenced by the presence of the fluorine atoms and the boronic acid group. The acidity of these compounds is evaluated using spectrophotometric and potentiometric titrations, with the introduction of the CF3 group increasing the acidity for meta and para isomers compared to phenylboronic acid . The ortho isomer's acidity is reduced due to steric hindrance . These compounds exhibit high resistance to protodeboronation, which is a common degradation pathway for boronic acids . Spectroscopic techniques such as NMR and UV-Vis are used to characterize these compounds and provide insights into their electronic structure .

Scientific Research Applications

Synthesis of Diarylpalladium Complexes

2,3,6-Trifluorophenylboronic acid has been utilized in the synthesis of unsymmetrical diarylpalladium complexes. Such compounds are derived from transmetallation processes involving aryl(iodo)palladium(II) complexes. The presence of fluorine atoms in ortho positions plays a crucial role in stabilizing these complexes (Nishihara, Onodera, & Osakada, 2004).

Applications in Boron Chemistry

Trifluorophenylboronic acids, including 2,3,6-Trifluorophenylboronic acid, are significant in boron chemistry. They serve as strong boron Lewis acids and have found applications in homogeneous Ziegler-Natta chemistry, catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. These compounds can stabilize less favored tautomeric forms through adduct formation and facilitate unusual reactions in early metal acetylide complexes (Erker, 2005).

Catalysts in Organic Synthesis

2,3,6-Trifluorophenylboronic acid and related arylboron compounds serve as air-stable and water-tolerant Lewis or Bronsted acid catalysts in organic synthesis. Their roles include facilitating various carbon-carbon bond formation reactions, such as aldol-type reactions and stereoselective rearrangements (Ishihara & Yamamoto, 1999).

Advances in Borylation Chemistry

2,3,6-Trifluorophenylboronic acid plays a part in the growing field of borylation chemistry. It's involved in reactions such as borylation, hydrogenation, hydrosilylation, and Lewis acid catalysis. Its unique electronic and steric properties make it a valuable reagent for diverse chemical transformations (Lawson & Melen, 2017).

Catalytic Applications in Amidation

The compound has been used as a catalyst for dehydrative amidation between carboxylic acids and amines. Its structure, particularly the ortho-substituent, is crucial for accelerating the amidation process, demonstrating its potential in peptide synthesis (Wang, Lu, & Ishihara, 2018).

Suzuki-Miyaura Coupling Reactions

2,3,6-Trifluorophenylboronic acid is also notable in Suzuki-Miyaura coupling reactions. It's particularly effective with substrates that are challenging due to quick deboronation under basic conditions. Its use in these reactions is essential for the synthesis of a range of (hetero)aryl chlorides, bromides, and triflates (Kinzel, Zhang, & Buchwald, 2010).

properties

IUPAC Name

(2,3,6-trifluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPDDRPLEKURGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400092
Record name 2,3,6-Trifluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trifluorophenylboronic acid

CAS RN

247564-71-2
Record name 2,3,6-Trifluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
T Kinzel, Y Zhang, SL Buchwald - Journal of the American …, 2010 - ACS Publications
Boronic acids which quickly deboronate under basic conditions, such as polyfluorophenylboronic acid and five-membered 2-heteroaromatic boronic acids, are especially challenging …
Number of citations: 672 pubs.acs.org
P Martelletti, F Cipolla, M Capi, M Curto… - Drugs …, 2020 - researchgate.net
Atogepant is an oral calcitonin gene-related peptide (CGRP) receptor antagonist and is currently under clinical investigation for preventive treatment of migraine. Its inhibitory activity on …
Number of citations: 14 www.researchgate.net
YP Budiman, SA Westcott, U Radius… - Advanced Synthesis & …, 2021 - Wiley Online Library
Organoboron compounds are well known building blocks for many organic reactions. However, under basic conditions, polyfluorinated aryl boronic acid derivatives suffer from instability …
Number of citations: 39 onlinelibrary.wiley.com
D Benedetto Tiz, L Bagnoli, O Rosati, F Marini… - Molecules, 2022 - mdpi.com
This review describes the recent Food and Drug Administration (FDA)-approved drugs (in the year 2021) containing at least one halogen atom (covalently bound). The structures …
Number of citations: 46 www.mdpi.com
Y Yang, NJ Oldenhuis… - Angewandte Chemie …, 2013 - Wiley Online Library
A wide range of biaryls were synthesized by palladium-catalyzed Negishi cross-couplings at ambient temperature or with low catalyst loading. This protocol features the use of a …
Number of citations: 137 onlinelibrary.wiley.com
TP Pabst, L Quach, KT MacMillan, PJ Chirik - Chem, 2021 - cell.com
Synthetic and mechanistic investigations into the C(sp 2 )-H borylation of various electronically diverse arenes catalyzed by bis(phosphine)pyridine ( iPr PNP) cobalt complexes are …
Number of citations: 14 www.cell.com
J Su, H Tang, BA McKittrick - Tetrahedron letters, 2011 - Elsevier
The synthesis of a C-6 hydroxy tricyclic sulfone was described with two key reactions: the Suzuki coupling and the regioselective and stereoselective cis ring opening of the epoxide. …
Number of citations: 8 www.sciencedirect.com
AB Jones - 2019 - era.ed.ac.uk
NMR is a highly informative non-destructive technique which is why it is so commonly used. However, for the purposes of reaction kinetics there are limitations of the rate at which data …
Number of citations: 2 era.ed.ac.uk
TP Pabst - 2022 - search.proquest.com
The generation of synthetically versatile organoboronate products is among the most valuable C–H functionalizations. In most cases, arene C (sp 2)–H borylations are catalyzed by …
Number of citations: 2 search.proquest.com
YP Budiman - 2020 - search.proquest.com
Fluorinated compounds are an important motif, particularly in pharmaceuticals, as one-third of the top performing drugs have fluorine in their structures. Fluorinated biaryls also have …
Number of citations: 3 search.proquest.com

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